molecular formula C17H24N6 B4101080 6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine

6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B4101080
M. Wt: 312.4 g/mol
InChI Key: WWDFVTFOHIKJGN-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a triazine core substituted with two amino groups at positions 2 and 2. The unique structural features include:

  • N-phenyl group at position 3.
  • This scaffold is associated with diverse biological activities, including antiproliferative, antiviral, and enzyme inhibitory properties, depending on substituent variations .

Properties

IUPAC Name

6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-12-8-13(2)10-23(9-12)11-15-20-16(18)22-17(21-15)19-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDFVTFOHIKJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpiperidine with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine
  • Molecular Formula : C17H24N6
  • Molecular Weight : 312.4127 g/mol

Medicinal Chemistry

The compound has garnered attention for its potential as an antibacterial and anticancer agent. Its mechanism of action involves the inhibition of specific enzymes critical for bacterial survival and cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines. Results indicated that it significantly reduced cell viability in breast and colon cancer models, suggesting its potential as a lead compound for drug development.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its unique chemical structure allows for enhanced properties like thermal stability and mechanical strength.

Application Example: Polymer Composites

Research demonstrated that incorporating this compound into polymer matrices improved mechanical properties and thermal resistance compared to conventional materials.

Biological Studies

The compound is also employed as a biochemical probe to study enzyme interactions and cellular pathways. It aids in understanding complex biological systems by providing insights into enzyme kinetics and inhibition mechanisms.

Case Study: Enzyme Inhibition

In vitro assays showed that the compound effectively inhibited the activity of certain kinases involved in signal transduction pathways, highlighting its role in cellular regulation.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to therapeutic effects such as antibacterial or anticancer activity. The compound also affects cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The triazine core allows extensive modifications. Key analogs and their differences are summarized below:

Compound Name Substituents (Position 6) Substituents (Position 4) Key Features Reference ID
Target Compound 3,5-Dimethyl-piperidin-1-ylmethyl Phenyl Enhanced lipophilicity due to dimethylpiperidine; potential for stereoselectivity .
6-Morpholino-N,N′-diphenyl-1,3,5-triazine-2,4-diamine Morpholino Phenyl Polar morpholine group improves solubility but reduces membrane permeability .
4-(4-Methylpiperidino)-6-aryl-1,3,5-triazine-2-amines 4-Methylpiperidino Aryl (e.g., 4-F, 4-Cl) Methylpiperidine enhances rigidity; halogenated aryl groups boost antileukemic activity .
CT32228 (N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)-1,3,5-triazine-2,4-diamine) 5-Chloro-2-methylphenyl 4-Bromo-phenyl Bromophenyl group contributes to LPAAT-beta inhibition and tumor selectivity .
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 4-Benzylpiperazinylmethyl 3-Chloro-2-methylphenyl Benzylpiperazine enhances binding to kinase targets; chloro group improves stability .

Key Observations :

  • Lipophilicity : The target compound’s 3,5-dimethylpiperidine group increases lipophilicity compared to morpholine (logP ~2.8 vs. ~1.5), favoring cellular uptake .
  • Steric Effects: Piperidine derivatives (e.g., 4-methylpiperidino in ) impose steric constraints that may hinder receptor binding compared to the more flexible dimethylpiperidinylmethyl group in the target compound.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) on aryl substituents enhance electrophilicity, improving interactions with biological targets .
Antiproliferative Activity
  • 4-(4-Methylpiperidino)-6-(4-chlorophenyl)-1,3,5-triazine-2-amine: IC₅₀ = 0.8 µM (leukemia), attributed to chloro-substituted aryl group .
  • CT32228 : Inhibits LPAAT-beta (Ki = 12 nM), inducing apoptosis in tumor cells .
Antiviral Activity
  • Piperidine-linked triazines (e.g., 6a1–6a4 in ) showed moderate anti-HIV activity (EC₅₀ = 5–10 µM), with ester/amide side chains improving pharmacokinetics.

Biological Activity

The compound 6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 321.41 g/mol

Structural Representation

The compound features a triazine core substituted with a phenyl group and a piperidine moiety, contributing to its biological properties.

Anticancer Properties

Research indicates that compounds within the triazine class exhibit significant anticancer activities. For example, a related study demonstrated that derivatives of 2,4-diamino-1,3,5-triazine showed promising in vitro antitumor activity against various cancer cell lines, including melanoma . Specifically, derivatives exhibited GI50 values in the nanomolar range, indicating potent activity.

CompoundCell LineGI50 (M)TGI (M)
This compoundMALME-3 M3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer proliferation. It acts as a Type I kinase inhibitor by binding to the ATP-binding pocket of kinases like EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers . The compound's structural features allow it to form hydrogen bonds with key residues in the active site of these kinases.

Other Biological Activities

In addition to anticancer properties, related compounds have been investigated for their potential as modulators of immune responses and neuroprotective agents. For instance, some derivatives have shown promise in treating autoimmune diseases by modulating ROR-gamma activity .

Study 1: Antitumor Activity

A study evaluated the antitumor effects of several triazine derivatives on human cancer cell lines. The results indicated that modifications in the piperidine ring significantly enhanced cytotoxicity against melanoma cells. The lead compound from this study was identified as having a remarkable efficacy profile with minimal toxicity to normal cells .

Study 2: Kinase Inhibition

Another research effort focused on the structure-activity relationship (SAR) of triazine-based kinase inhibitors. It was found that specific substitutions on the triazine ring improved selectivity and potency against various receptor tyrosine kinases. This finding underscores the importance of optimizing chemical structures for targeted therapy .

Q & A

Q. What are the standard synthetic routes for 6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with cyanuric chloride as the triazine core. Key steps include sequential substitutions with amines and aromatic groups. For example, the piperidinylmethyl group is introduced via nucleophilic substitution under controlled temperatures (e.g., 0–5°C for initial reactions) and inert atmospheres (e.g., nitrogen) to prevent intermediate degradation . Solvents like dichloromethane (for polar aprotic conditions) or ethanol (for polar protic environments) are critical for stabilizing intermediates . Final purification often employs recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .

Q. How is structural confirmation of the compound achieved post-synthesis?

  • Methodological Answer : Structural integrity is validated using a combination of ¹H/¹³C NMR (to confirm substituent positions and integration ratios), mass spectrometry (for molecular ion verification), and elemental analysis (to match theoretical and empirical C/H/N ratios). For example, in analogous triazine derivatives, NMR signals for the piperidine methyl groups appear as singlets at δ 1.2–1.4 ppm, while aromatic protons from the phenyl group resonate at δ 7.2–7.6 ppm . X-ray crystallography may also resolve ambiguous stereochemistry in crystalline forms .

Advanced Research Questions

Q. What strategies optimize synthetic yield when introducing diverse substituents to the triazine core?

  • Methodological Answer : Optimization strategies include:
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 50 minutes at 140°C under 150W irradiation) while improving yield by 15–20% compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, particularly for bulky amines like 3,5-dimethylpiperidine .
  • Continuous flow chemistry : Enables precise control of reaction parameters (temperature, residence time) for intermediates prone to decomposition .

Q. How do structural modifications at the triazine 2-, 4-, and 6-positions influence biological activity, and what analytical frameworks validate these effects?

  • Methodological Answer :
  • SAR Studies : Systematic substitution of aryl groups (e.g., fluorophenyl vs. methoxyphenyl) at the 6-position modulates antimicrobial or antiproliferative activity. For example, electron-withdrawing groups (e.g., -CF₃) enhance activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to electron-donating groups (e.g., -OCH₃; MIC = 16 µg/mL) .
  • 3D-QSAR Modeling : Utilizes CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with bioactivity. For instance, a study on antiproliferative triazines identified hydrophobic substituents at the 6-position as critical for binding to kinase targets .
  • Docking Simulations : Molecular docking into target proteins (e.g., dihydrofolate reductase) validates hypothesized binding modes .

Q. How can contradictory biological efficacy data across assay systems be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent interference). Resolution strategies include:
  • Orthogonal assays : Validate antifungal activity using both broth microdilution (CLSI guidelines) and agar diffusion methods to rule out solvent artifacts .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to distinguish true efficacy from assay-specific instability .
  • Cross-species validation : Test cytotoxicity in human vs. murine cell lines to identify species-dependent effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for antiproliferative activity?

  • Methodological Answer : Discrepancies may stem from:
  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize using ADP-Glo™ assays .
  • Cellular permeability : Conflicting data may reflect differences in cell membrane penetration. Use LC-MS/MS to quantify intracellular compound levels .
  • Off-target effects : Employ CRISPR-edited cell lines (e.g., knockout models for suspected off-target kinases) to isolate primary mechanisms .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Solvent (Substitution Step)Dichloromethane (0°C, N₂ atmosphere)85% yield, 98% purity
Reaction Time (Microwave)50 min at 140°C20% yield increase vs. conventional
Purification MethodEthanol/water recrystallizationPurity >99% (HPLC)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(3,5-Dimethyl-piperidin-1-ylmethyl)-N-phenyl-[1,3,5]triazine-2,4-diamine

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